molecular formula C10H12ClN5O B13371596 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol CAS No. 1459280-13-7

2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol

Cat. No.: B13371596
CAS No.: 1459280-13-7
M. Wt: 253.69 g/mol
InChI Key: XSNTUNOUBUGDHH-UHFFFAOYSA-N
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Description

2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol is a chemical compound that features a tetrazole ring substituted with a 4-chlorobenzylamino group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol typically involves the reaction of 4-chlorobenzylamine with a tetrazole derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Formation of 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}acetaldehyde or 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}acetic acid.

    Reduction: Conversion to 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanolamine.

    Substitution: Formation of 2-{5-[(4-azidobenzyl)amino]-2H-tetrazol-2-yl}ethanol or 2-{5-[(4-mercaptobenzyl)amino]-2H-tetrazol-2-yl}ethanol.

Scientific Research Applications

2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(4-chlorophenyl)amino]-2H-tetrazol-2-yl}ethanol
  • 2-{5-[(4-bromobenzyl)amino]-2H-tetrazol-2-yl}ethanol
  • 2-{5-[(4-methylbenzyl)amino]-2H-tetrazol-2-yl}ethanol

Uniqueness

2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol is unique due to the presence of the 4-chlorobenzyl group, which can impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

1459280-13-7

Molecular Formula

C10H12ClN5O

Molecular Weight

253.69 g/mol

IUPAC Name

2-[5-[(4-chlorophenyl)methylamino]tetrazol-2-yl]ethanol

InChI

InChI=1S/C10H12ClN5O/c11-9-3-1-8(2-4-9)7-12-10-13-15-16(14-10)5-6-17/h1-4,17H,5-7H2,(H,12,14)

InChI Key

XSNTUNOUBUGDHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NN(N=N2)CCO)Cl

Origin of Product

United States

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